molecular formula C5H10N2O2 B1294817 2,4-Pentanedione dioxime CAS No. 2157-56-4

2,4-Pentanedione dioxime

Cat. No. B1294817
CAS RN: 2157-56-4
M. Wt: 130.15 g/mol
InChI Key: WBRYLZHYOFBTPD-UHFFFAOYSA-N
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Description

2,4-Pentanedione dioxime, also known as N-(4-hydroxyiminopentan-2-ylidene)hydroxylamine or Acetylacetone dioxime, is a chemical compound with the molecular formula C5H10N2O2 . It has a molecular weight of 130.15 g/mol . The compound is a solid at room temperature .


Synthesis Analysis

A novel oxime, Isonitroso 4-Methyl-2-pentanone (HIMP) has been synthesized by the reaction of n-pentyl nitrite with 4-Methyl-2-pentanone under acidic conditions. The subsequent treatment of HIMP with NH2OH.HCl gives 4-Methyl-2,3-pentanedione dioxime (H2MPDDO) .


Molecular Structure Analysis

The IUPAC name of 2,4-Pentanedione dioxime is N-(4-hydroxyiminopentan-2-ylidene)hydroxylamine . The InChI representation is InChI=1S/C5H10N2O2/c1-4(6-8)3-5(2)7-9/h8-9H,3H2,1-2H3 . The Canonical SMILES representation is CC(=NO)CC(=NO)C .


Physical And Chemical Properties Analysis

2,4-Pentanedione dioxime has a molecular weight of 130.15 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 2 . The Exact Mass is 130.074227566 g/mol . The Topological Polar Surface Area is 65.2 Ų . The compound is a solid at room temperature .

Scientific Research Applications

  • “2,4-Pentanedione dioxime” is a chemical compound with the formula C5H10N2O2 . It is also known as Acetylacetone dioxime, 2,4-Pentanedione oxime, 2,4-Pentanedioxime, and pentane-2,4-dione dioxime .
  • This compound is available for purchase from chemical suppliers like Sigma-Aldrich .
  • Tautomeric oxime compounds, which include “2,4-Pentanedione dioxime”, are potentially ambient ligands capable of forming metal complexes with different types of structures/bonding . These compounds find several applications as sensitive and selective reagents in the detection and determination of several metal ions .
  • Self-Healing Polymers
    • Application : “2,4-Pentanedione dioxime” is used in the creation of self-healing polymers . These are materials that have the ability to spontaneously heal damages without the need for detection or manual repair .
    • Method : The compound is used to form dynamic oxime-urethane bonds, which are highly reversible even at room temperature . These bonds are a major component of self-healing polymers .
    • Results : The self-healing efficiency of tensile strength, elongation at break, and toughness of a polymer using 2,4-pentanedione dioxime were all over 95% after healing for 12 hours at 70°C .
    • Applications : These self-healing polymers have diverse applications in fields such as biomedicine, flexible electronics, soft robots, 3D printing, protective materials, and adhesives .
  • “2,4-Pentanedione dioxime” is a chemical compound with the formula C5H10N2O2 . It is also known as Acetylacetone dioxime, 2,4-Pentanedione oxime, 2,4-Pentanedioxime, and pentane-2,4-dione dioxime .
  • This compound is available for purchase from chemical suppliers like Sigma-Aldrich .
  • Tautomeric oxime compounds, which include “2,4-Pentanedione dioxime”, are potentially ambient ligands capable of forming metal complexes with different types of structures/bonding . These compounds find several applications as sensitive and selective reagents in the detection and determination of several metal ions .

Safety And Hazards

When handling 2,4-Pentanedione dioxime, personal protective equipment should be worn. Contact with skin, eyes, and clothing should be avoided. Inhalation of vapors or spray mist should be prevented. The compound should not be ingested. Smoking should be avoided. The compound should be kept away from heat and sources of ignition. It should only be used in well-ventilated areas .

properties

IUPAC Name

N-(4-hydroxyiminopentan-2-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c1-4(6-8)3-5(2)7-9/h8-9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBRYLZHYOFBTPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)CC(=NO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5062219
Record name 2,4-Pentanedione, dioxime
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [Alfa Aesar MSDS]
Record name 2,4-Pentanedione dioxime
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Product Name

2,4-Pentanedione dioxime

CAS RN

2157-56-4
Record name 2,4-Pentanedione, 2,4-dioxime
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Record name 2,4-Pentanedione, 2,4-dioxime
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Record name 2,4-Pentanedione, dioxime
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Record name Pentane-2,4-dione dioxime
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36
Citations
RO Hutchins, BE Maryanoff - The Journal of Organic Chemistry, 1972 - ACS Publications
In the course of another study we required wso-2, 4-diaminopentanc. This note reports a unique, highly stereoselective synthesis of this materialand its more conveniently isolated N, N'-…
Number of citations: 10 pubs.acs.org
AHI Ben‐Bassat, I Adato, S Sarel - Israel Journal of Chemistry, 1973 - Wiley Online Library
UV spectra of acetylacetone dioxime (2,4‐pentanedione dioxime = AADO), benzoylacetone dioxime (BADO) and bis‐benzoylacetone dioximato‐Cu(II) [Cu‐ (BADO*) 2 ; BADO* = …
Number of citations: 2 onlinelibrary.wiley.com
X Yan, R Zhang, C Zhao, L Han, S Han - Polymer, 2022 - Elsevier
With the development of self-healing materials and the increasing demands from complicated application environment, underwater self-healing is attracting more and more attention. …
Number of citations: 9 www.sciencedirect.com
JP Smith - 1999 - search.proquest.com
Complexes of the type [C1Co (DioxH) 2 (N-base)],[Co (DioxBF2) 2 (H2O) 2] and [Co (Diox) 3 (BF) 2] 0/+ have been investigated. Diox and DioxH represent the doubly and singly …
Number of citations: 0 search.proquest.com
DT Manning, HA Coleman - The Journal of Organic Chemistry, 1969 - ACS Publications
Results Reaction of a 1: 1 mol ratio of hydroxylamine with 3, 3-dimethyl-2, 4-pentanedione (1) afforded the novel 3, 4, 4, 5-tetramethyl-2-isoxazoIin-5-ol (5) in 61% yield. Treatment of 5 …
Number of citations: 8 pubs.acs.org
Y Liu, X Du, H Wang, Y Yuan, L Wei, X Liu… - Frontiers of Materials …, 2022 - Springer
Self-healing polyurethane (PU) faces aging deterioration due to active dynamic bonds, which remain a challenging predicament for practical use. In this work, a novel strategy is …
Number of citations: 1 link.springer.com
SM Masoud, GY Ali, AR Youssef - Pol. J. Chem, 1986
Number of citations: 4
DP Johnson - Analytical Chemistry, 1968 - ACS Publications
A review of published methods for the analysis of trace amounts of oximes revealed relatively little information on the determination of these compounds as a class. This is probably …
Number of citations: 31 pubs.acs.org
L Zhang, Z You - Chinese Journal of Polymer Science, 2021 - Springer
Oxime-urethane bond featuring with high reversibility even at room temperature and multiple reactivity is an emerging dynamic covalent bond, and has shown great potential for self-…
Number of citations: 31 link.springer.com
NAI Mustafa - University of Khartuom
Number of citations: 0

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